molecular formula C26H26N2O B14303722 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide CAS No. 113711-28-7

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide

Cat. No.: B14303722
CAS No.: 113711-28-7
M. Wt: 382.5 g/mol
InChI Key: CQKVQQQKWQLLDC-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide is a complex organic compound that features both isoquinoline and fluorenyl groups. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide likely involves multiple steps, including the formation of the isoquinoline and fluorenyl groups, followed by their coupling. Typical reaction conditions might include:

    Formation of Isoquinoline Group: This could involve cyclization reactions starting from benzylamine derivatives.

    Formation of Fluorenyl Group: This might involve Friedel-Crafts alkylation or acylation reactions.

    Coupling Reaction: The final step would involve coupling the two groups under conditions that might include the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.

    Substitution: Substitution reactions might occur at the aromatic rings, particularly under electrophilic or nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide could have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in materials science, perhaps as a component in organic electronics or polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like papaverine or berberine.

    Fluorenyl Derivatives: Compounds like fluorenone or fluorene.

Uniqueness

The uniqueness of 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(9H-fluoren-9-yl)butanamide lies in its combined structural features, which might confer unique chemical reactivity or biological activity compared to its individual components.

Properties

CAS No.

113711-28-7

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(9H-fluoren-9-yl)butanamide

InChI

InChI=1S/C26H26N2O/c29-25(14-7-16-28-17-15-19-8-1-2-9-20(19)18-28)27-26-23-12-5-3-10-21(23)22-11-4-6-13-24(22)26/h1-6,8-13,26H,7,14-18H2,(H,27,29)

InChI Key

CQKVQQQKWQLLDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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